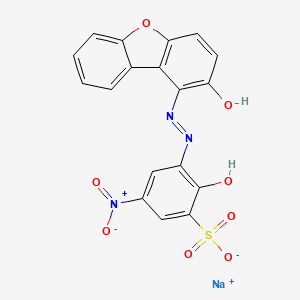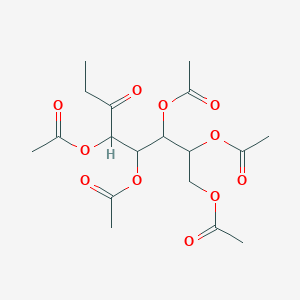
Trisulfide, bis(2-methylpropyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisulfide, bis(2-methylpropyl) is an organic compound with the molecular formula C8H18S3 It is characterized by the presence of three sulfur atoms connected in a chain, with two 2-methylpropyl groups attached to the terminal sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisulfide, bis(2-methylpropyl) can be synthesized through several methods. One common approach involves the reaction of thiols with sulfur dichloride. This method typically requires mild conditions and results in the formation of trisulfides with high yield and purity . Another method involves the reaction of haloalkanes with thio derivatives of 1,3,4-oxadiazole . Additionally, organophosphorus thio derivatives can react with nucleophilic agents to produce trisulfides .
Industrial Production Methods
Industrial production of trisulfide, bis(2-methylpropyl) often involves the use of readily available substrates and mild reaction conditions. For example, the reaction of aliphatic and aromatic thiols with sulfur dichloride or other sulfur-containing reagents can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Trisulfide, bis(2-methylpropyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of trisulfides can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions include disulfides, monosulfides, and other sulfur-containing compounds .
Applications De Recherche Scientifique
Trisulfide, bis(2-methylpropyl) has several scientific research applications:
Mécanisme D'action
The mechanism of action of trisulfide, bis(2-methylpropyl) involves the redox transformations of sulfur atoms. The compound can undergo electrooxidation to form sulfur-centered cations, which then participate in electrophilic addition reactions with alkenes . The electrochemical reduction of trisulfides leads to the formation of radical anions, which can further react to produce various sulfur-containing products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisulfide, methyl propyl: This compound has a similar structure but with different alkyl groups attached to the sulfur atoms.
Trisulfide, ethyl propyl: Another similar compound with different alkyl groups.
Uniqueness
The presence of 2-methylpropyl groups may impart distinct chemical and physical properties compared to other trisulfides .
Propriétés
Numéro CAS |
5943-60-2 |
|---|---|
Formule moléculaire |
C8H18S3 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylpropyltrisulfanyl)propane |
InChI |
InChI=1S/C8H18S3/c1-7(2)5-9-11-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
OLDGZVUDLLXEQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSSSCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



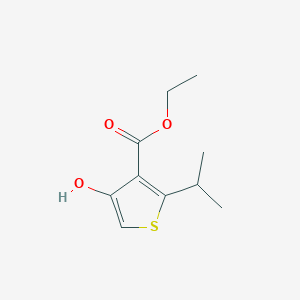
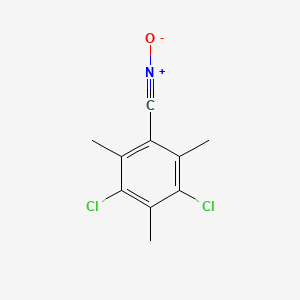

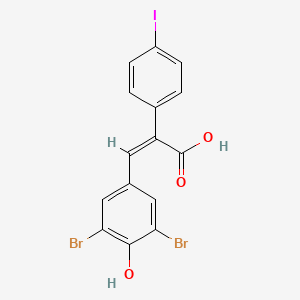


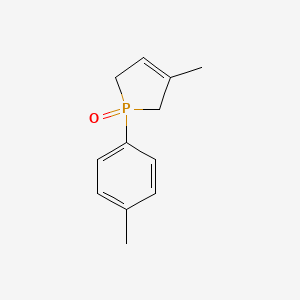

![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
